

physicochemical properties of 2- [(Carboxymethyl)thio]benzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-[(Carboxymethyl)thio]benzoic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **2-[(Carboxymethyl)thio]benzoic Acid**

Introduction: Unveiling a Multifaceted Intermediate

2-[(Carboxymethyl)thio]benzoic acid, identified by its CAS Number 135-13-7, is an aromatic organic compound featuring a benzoic acid core functionalized with a carboxymethylthio group at the ortho position.^[1] This unique structure, combining a thioether linkage and two carboxylic acid moieties, imparts a distinct set of physicochemical properties that make it a valuable intermediate in diverse fields, including organic synthesis, catalysis, and potentially in pharmacological research.^{[1][2]} Its derivatives have been explored for antimicrobial and antifungal properties, highlighting its significance for drug development professionals.^[1] This guide provides a comprehensive technical overview of its core physicochemical properties, outlines robust analytical methodologies for its characterization, and offers insights grounded in practical laboratory experience for researchers and scientists.

Section 1: Core Molecular and Physical Characteristics

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental identity and physical state. **2-[(Carboxymethyl)thio]benzoic acid** is typically

encountered as a white crystalline solid.^[1] Its key identifiers and physical properties are summarized below.

Property	Value	Source(s)
CAS Number	135-13-7	[1] [3] [4]
Molecular Formula	C ₉ H ₈ O ₄ S	[1] [4] [5]
Molecular Weight	212.22 g/mol	[1] [4]
IUPAC Name	2-(carboxymethylsulfanyl)benzoic acid	[1]
Common Synonyms	2-(Carboxymethylthio)benzoic acid, s-o- Carboxyphenylthioglycolic acid	[4] [6]
Appearance	White crystalline solid	[1]
Melting Point	208 °C	[3] [4] [7]
Boiling Point	423.0 ± 30.0 °C (Predicted)	[3] [4]
Density	1.49 ± 0.1 g/cm ³ (Predicted)	[3] [4]
Flash Point	209.6 °C	[3] [6] [7]
Vapor Pressure	6.55 x 10 ⁻⁸ mmHg at 25°C	[6] [7]

The melting point of 208°C is a critical parameter for identity confirmation and purity assessment. A sharp melting point close to this value typically indicates high purity. The high boiling and flash points suggest good thermal stability under normal laboratory conditions, but care should be taken during high-temperature reactions to avoid decomposition.

Section 2: Acidity, Solubility, and Partitioning Behavior

The dual carboxylic acid groups are the dominant drivers of the compound's acidity and aqueous solubility.

Acidity (pKa)

The predicted pKa for **2-[(Carboxymethyl)thio]benzoic acid** is approximately 3.40.[3][4] This value represents the molecule's tendency to donate a proton. It is important to recognize that this molecule is diprotic, possessing two acidic protons. The reported pKa is likely an averaged or dominant value. For comparison, the pKa of benzoic acid is ~4.2.[1] The increased acidity (lower pKa) in the subject molecule can be attributed to the electronic effects of the second carboxyl group and the sulfur atom.

From a practical standpoint, this pKa value dictates that the compound will be predominantly in its deprotonated, carboxylate form in solutions with a pH above ~4.5, significantly increasing its aqueous solubility. This is a key consideration for designing reaction conditions, purification protocols (such as acid-base extraction), and formulation strategies in drug development.

Solubility and Stability

While specific quantitative solubility data is not readily available in public literature, the molecular structure provides clear indicators.[7] The two polar carboxylic acid groups enable hydrogen bonding with water, conferring some degree of aqueous solubility. Conversely, the benzene ring introduces lipophilic character.

Crucially, the compound is noted to be air sensitive and hygroscopic.[3][4] This necessitates specific handling procedures. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a desiccator to prevent degradation from atmospheric oxygen and moisture absorption.

Octanol-Water Partition Coefficient (LogP)

The LogP value, a measure of a compound's lipophilicity, is reported as 1.67.[8] This moderate LogP value suggests that the molecule has a balanced affinity for both lipid and aqueous environments, a property often sought in drug candidates for efficient membrane permeability and systemic distribution.

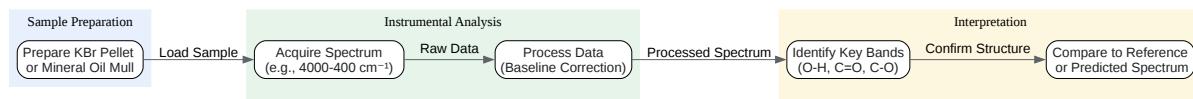
Section 3: Spectroscopic and Chromatographic Characterization

Confirming the identity and purity of **2-[(Carboxymethyl)thio]benzoic acid** requires a multi-technique analytical approach. As a Senior Application Scientist, I advocate for a combination of spectroscopic and chromatographic methods for unambiguous characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for confirming the presence of key functional groups. For this molecule, the spectrum is expected to be dominated by features from the carboxylic acid groups.

- O-H Stretch: A very broad and strong absorption band is expected in the range of 3300-2500 cm^{-1} .^{[9][10]} The significant broadening is a classic indicator of the strong intermolecular hydrogen bonding that occurs between carboxylic acid molecules, which often exist as cyclic dimers in the solid state.^[11]
- C=O Stretch: A sharp, intense peak should appear between 1710 and 1680 cm^{-1} for the carbonyls of the aromatic carboxylic acid.^[10]
- C-O Stretch: Look for a medium-to-strong band in the 1320-1210 cm^{-1} region, corresponding to the C-O single bond stretch within the carboxyl groups.^{[9][10]}
- Aromatic C-H and C=C Stretches: Peaks for aromatic C-H stretching typically appear just above 3000 cm^{-1} , while aromatic C=C ring stretches are found in the 1625-1465 cm^{-1} region.^[9]



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IR Spectroscopy Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

- ^1H NMR:
 - Aromatic Protons (4H): Expect a series of multiplets in the ~7.2-8.2 ppm range, characteristic of a 1,2-disubstituted benzene ring.
 - Methylene Protons (-S-CH₂-): A sharp singlet integrating to 2H should be visible, likely in the 3.5-4.5 ppm range.
 - Carboxylic Acid Protons (2H): Two very broad singlets, each integrating to 1H, are expected far downfield (>10 ppm). Their broadness is due to chemical exchange, and they may not always be easily observed. Shaking the sample with D₂O will cause these peaks to disappear, confirming their identity.
- ^{13}C NMR:
 - Carbonyl Carbons (C=O): Two distinct signals are expected in the ~165-175 ppm region.
 - Aromatic Carbons: Six signals are expected in the ~120-140 ppm range.
 - Methylene Carbon (-CH₂-): One signal is expected around 35-45 ppm.

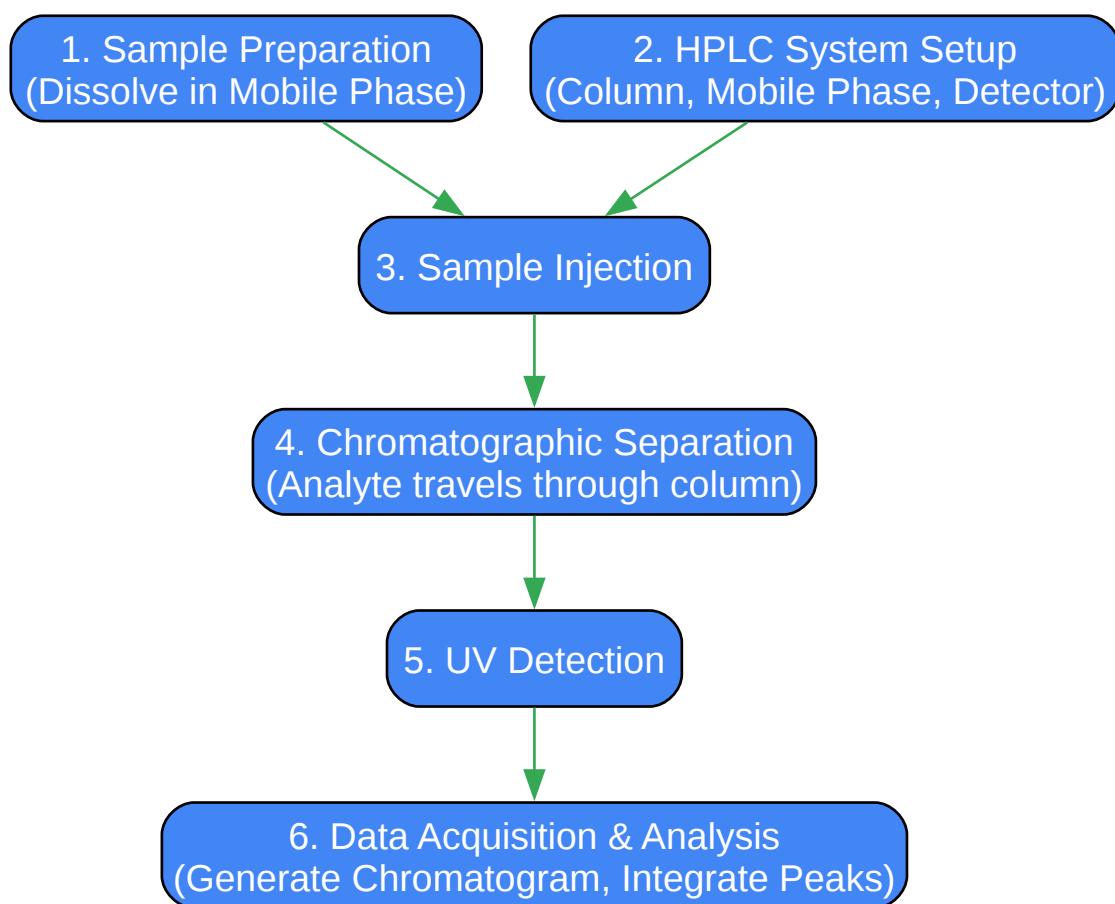
High-Performance Liquid Chromatography (HPLC)

For purity assessment and quantification, a reverse-phase HPLC method is highly effective. A published method provides an excellent starting point for analysis.[\[8\]](#)

Protocol for HPLC Analysis:

- Column Selection: A robust C18 column, such as a Newcrom R1, is suitable.[\[8\]](#)
- Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase consisting of acetonitrile and water, acidified with a small amount of phosphoric acid (e.g., 0.1%) to ensure the carboxylic acid groups remain protonated for consistent retention.[\[8\]](#) For mass spectrometry (MS) detection, substitute phosphoric acid with a volatile acid like formic acid.[\[8\]](#)

- Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
- Injection and Separation: Inject a small volume (e.g., 5-10 μ L) onto the column and monitor the eluent using a UV detector, typically around 254 nm where the benzene ring absorbs strongly.
- Data Analysis: The purity can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.



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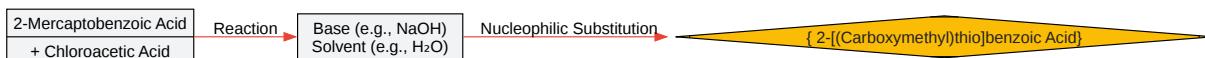
Workflow for HPLC Purity Analysis

Section 4: Synthesis, Reactivity, and Applications

A foundational understanding of the molecule's synthesis and reactivity is crucial for anticipating potential impurities and designing subsequent reactions.

Synthesis Pathway

The most direct and common synthesis involves a nucleophilic substitution reaction.^[1] This classical approach relies on the alkylation of 2-mercaptopbenzoic acid with chloroacetic acid under basic conditions.^[1] The base deprotonates the thiol group of 2-mercaptopbenzoic acid, forming a thiolate anion which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid to form the thioether bond.



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Primary Synthesis Route Diagram

Chemical Reactivity and Applications

The molecule's functionality allows for a range of chemical transformations:

- Reactions of the Carboxyl Groups: Both carboxylic acid groups can undergo standard reactions such as esterification with alcohols or amidation with amines.^[1]
- Chelation and Ligand Properties: The arrangement of the thioether sulfur and the ortho-carboxyl group makes it an effective bidentate ligand capable of chelating metal ions.^[2]
- Catalysis: The compound has been utilized as a catalyst in certain organic reactions, such as nitration.^{[1][2]}
- Intermediate for Synthesis: It serves as a building block for more complex molecules, including pharmaceuticals and agrochemicals.^[1]

Section 5: Safety and Handling Precautions

As a responsible scientist, proper handling is paramount. Based on available safety data:

- Personal Protective Equipment (PPE): Wear appropriate safety goggles, gloves, and a lab coat.

- Handling: Avoid contact with skin and eyes and do not breathe the dust.[3] Handle in a well-ventilated area or a chemical fume hood.
- Storage: As noted, the compound is air sensitive and hygroscopic.[3][4] Store under an inert atmosphere in a cool, dry, and dark place.

Conclusion

2-[(Carboxymethyl)thio]benzoic acid is a compound whose utility is deeply rooted in its physicochemical properties. Its dual carboxylic acid functionality, moderate lipophilicity, and defined thermal characteristics make it a versatile and predictable reagent. A thorough analytical characterization using a combination of IR, NMR, and HPLC is essential for ensuring its quality in research and development settings. By understanding and applying the principles and protocols outlined in this guide, researchers can confidently and safely leverage the full potential of this important chemical intermediate.

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References

- 1. Buy 2-[(Carboxymethyl)thio]benzoic acid | 135-13-7 [smolecule.com]
- 2. 2-[(Carboxymethyl)thio]benzoic acid | 135-13-7 | FC115531 [biosynth.com]
- 3. chembk.com [chembk.com]
- 4. 2-(CARBOXYMETHYLTHIOL)BENZOIC ACID | 135-13-7 [chemicalbook.com]
- 5. 2-[(Carboxymethyl)thio]benzoic acid [oakwoodchemical.com]
- 6. 2-[(carboxymethyl)thio]benzoic acid | 135-13-7 [chemnet.com]
- 7. echemi.com [echemi.com]
- 8. Benzoic acid, (2-carboxymethylthio)- | SIELC Technologies [sielc.com]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. [spectroscopyonline.com](#) [spectroscopyonline.com]
- 11. [researchgate.net](#) [researchgate.net]
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